
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide, also known as FMOC, is a quinoline derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.
作用機序
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have suggested that N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide may inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and apoptosis in cancer cells. Additionally, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the reduction of oxidative stress. Studies have reported that N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide can modulate the expression of genes involved in apoptosis, cell cycle regulation, and inflammation. In addition, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to inhibit cell proliferation in cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been reported to reduce oxidative stress by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
実験室実験の利点と制限
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for laboratory experiments, including its stability, solubility, and specificity. The compound is stable under various conditions and can be easily synthesized in large quantities. In addition, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide is highly soluble in organic solvents, making it suitable for various assays. However, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide also has some limitations in laboratory experiments, including its cytotoxicity and potential off-target effects. The compound has been reported to exhibit cytotoxicity in some cell lines, which may limit its use in certain assays. Furthermore, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide may have off-target effects due to its non-specific inhibition of enzymes and signaling pathways.
将来の方向性
For N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide research include the investigation of its potential therapeutic applications in other diseases, the optimization of its pharmacological properties, and the development of novel derivatives with improved efficacy and specificity. In addition, further studies are needed to elucidate the mechanism of action of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide and its potential off-target effects. The development of new assays and screening methods may also facilitate the discovery of new targets for N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide and other quinoline derivatives. Overall, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has shown promising results in scientific research, and further studies may lead to the development of new therapies for various diseases.
合成法
The synthesis of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide involves the reaction of 3-fluoro-4-methylaniline with 2-cyanoacetamide in the presence of a base, followed by cyclization of the resulting intermediate to form the quinoline ring. The final product is obtained by deprotection of the N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide group using a base or acid. Alternative methods for the synthesis of N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide have also been reported, including the use of different starting materials and reaction conditions.
科学的研究の応用
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In addition, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide has been investigated for its neuroprotective properties, with studies reporting its ability to protect against oxidative stress and improve cognitive function.
特性
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-6-7-12(9-14(10)18)19-16(21)13-8-11-4-2-3-5-15(11)20-17(13)22/h2-9H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCANHITVPXHFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-2-oxo-1H-quinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

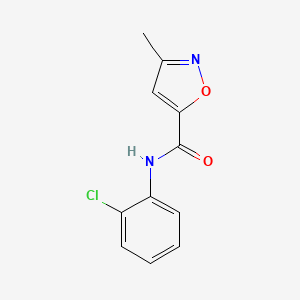
![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(6-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B7457085.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457094.png)

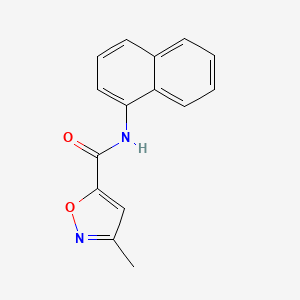
![[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate](/img/structure/B7457107.png)
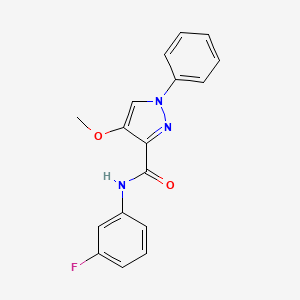

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)
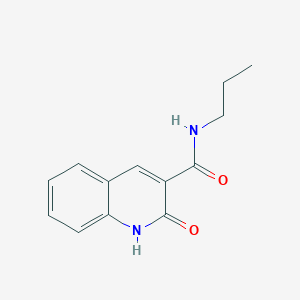
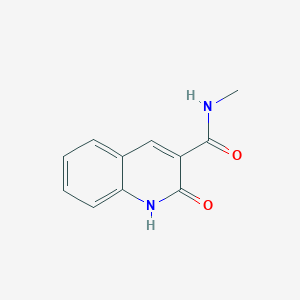

![N-[1-(4-acetamidophenyl)sulfonylpiperidin-4-yl]-2-oxo-1H-quinoline-3-carboxamide](/img/structure/B7457155.png)